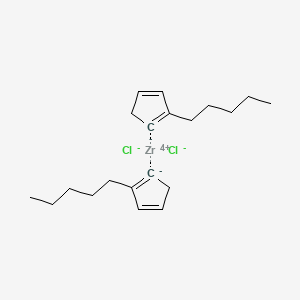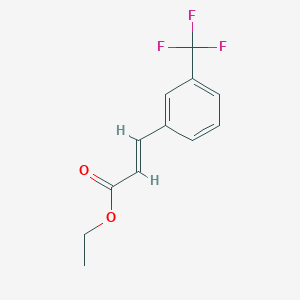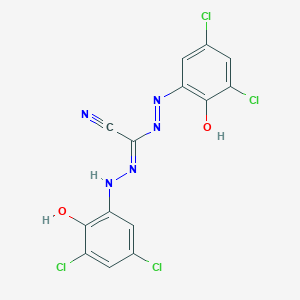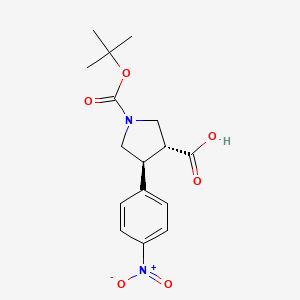
Bis(pentylcyclopentadienyl)zirconium dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentylcyclopentadienyl)zirconium dichloride (Cp2ZrCl2) is an organometallic compound that has been used in various scientific fields, including organic synthesis, catalysis, and biochemistry. The compound has a unique structure, consisting of two pentylcyclopentadienyl rings connected to a zirconium atom, which is then bound to two chlorine atoms. Cp2ZrCl2 is a versatile compound that has been used for a variety of applications, ranging from laboratory experiments to industrial processes.
Mécanisme D'action
Bis(pentylcyclopentadienyl)zirconium dichloride acts as a Lewis acid, meaning that it can accept electrons from other molecules. This allows Bis(pentylcyclopentadienyl)zirconium dichloride to form complexes with other molecules, such as proteins and enzymes. These complexes can then interact with the active sites of proteins and enzymes, allowing them to be inhibited or activated.
Biochemical and Physiological Effects
Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to have a variety of biochemical and physiological effects. Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to inhibit the activity of enzymes, such as proteases, phosphatases, and kinases. It has also been shown to inhibit the activity of proteins, such as transcription factors and ion channels. In addition, Bis(pentylcyclopentadienyl)zirconium dichloride has been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(pentylcyclopentadienyl)zirconium dichloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a wide range of solvents. In addition, it is non-toxic and non-volatile. However, there are some limitations to its use in laboratory experiments. Bis(pentylcyclopentadienyl)zirconium dichloride is not soluble in water, and it can react with some molecules, such as amines, alcohols, and carboxylic acids.
Orientations Futures
Bis(pentylcyclopentadienyl)zirconium dichloride has a wide range of potential future applications. It could be used as a catalyst for a variety of reactions, such as Diels-Alder reactions, Wittig reactions, and Heck reactions. In addition, it could be used to study the structure and function of proteins and enzymes. Bis(pentylcyclopentadienyl)zirconium dichloride could also be used to develop new drugs and therapies, as it has been shown to have anti-inflammatory and anti-cancer effects. Finally, Bis(pentylcyclopentadienyl)zirconium dichloride could be used to develop new materials, such as catalysts, sensors, and optical materials.
Méthodes De Synthèse
Bis(pentylcyclopentadienyl)zirconium dichloride can be synthesized in a variety of ways, depending on the desired product. The most common method is the reaction of pentylcyclopentadiene and zirconocene dichloride in a solvent. This reaction produces a product that is a mixture of Bis(pentylcyclopentadienyl)zirconium dichloride and Cp2ZrCl. The product can then be purified by chromatography or distillation. Other methods for synthesizing Bis(pentylcyclopentadienyl)zirconium dichloride include metathesis, hydrolysis, and reduction.
Applications De Recherche Scientifique
Bis(pentylcyclopentadienyl)zirconium dichloride has been used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry. In organic synthesis, Bis(pentylcyclopentadienyl)zirconium dichloride is used as a catalyst for a variety of reactions, including Diels-Alder reactions, Wittig reactions, and Heck reactions. In catalysis, Bis(pentylcyclopentadienyl)zirconium dichloride is used to promote hydrogenation and hydroformylation reactions. In biochemistry, Bis(pentylcyclopentadienyl)zirconium dichloride has been used to study the structure and function of proteins and enzymes.
Propriétés
IUPAC Name |
2-pentylcyclopenta-1,3-diene;zirconium(4+);dichloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H15.2ClH.Zr/c2*1-2-3-4-7-10-8-5-6-9-10;;;/h2*5,8H,2-4,6-7H2,1H3;2*1H;/q2*-1;;;+4/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOFLSKGKPILYFC-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=[C-]CC=C1.CCCCCC1=[C-]CC=C1.[Cl-].[Cl-].[Zr+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30Cl2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-amino-3-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-1-[(2S,3S)-2-methyl-1-phenoxypentan-3-yl]urea](/img/structure/B1142266.png)
![2-[1-(Sulfanylmethyl)cyclopropyl]acetonitrile](/img/structure/B1142267.png)


![2-[3-Chloro-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B1142273.png)


